(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine
Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine is an organic compound with the molecular formula C9H11NO2 It is a derivative of 1,4-benzodioxane, featuring a methanamine group attached to the 5-position of the dihydrobenzo[b][1,4]dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,4-benzodioxane derivatives.
Functional Group Introduction: The methanamine group is introduced through a series of reactions, including halogenation and nucleophilic substitution.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzodioxane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and receptors, leading to various biological effects. The compound’s anti-angiogenic activity, for example, is attributed to its inhibition of the VEGF receptor pathway, which plays a crucial role in blood vessel formation .
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-1,4-benzodioxane: Similar structure but with different substitution patterns.
4-Amino-3-hydroxy-5-(2’,3’-dihydrobenzo[b][1,4]dioxin-6’-yl)cyclohexanone: Another derivative with distinct biological activity.
Uniqueness
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the VEGF receptor pathway sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRXRKUGZVMPKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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